molecular formula C23H29N3O2 B15344905 2-(Butylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide CAS No. 54087-50-2

2-(Butylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide

Cat. No.: B15344905
CAS No.: 54087-50-2
M. Wt: 379.5 g/mol
InChI Key: MGIRIOOCTAFDIA-UHFFFAOYSA-N
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Description

ACETAMIDE,2-(BUTYLAMINO)-N-(4-(1,2,3,4-TETRAHYDRO-4,4-DIMETHYL-3-OXO-1-ISOQUINOLINYL)PHENYL)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a butylamino group and a tetrahydroisoquinolinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,2-(BUTYLAMINO)-N-(4-(1,2,3,4-TETRAHYDRO-4,4-DIMETHYL-3-OXO-1-ISOQUINOLINYL)PHENYL)- typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the butylamino group and the acetamide functionality. Common reagents used in these steps include amines, acyl chlorides, and various catalysts to facilitate the reactions under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization, distillation, and chromatography might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,2-(BUTYLAMINO)-N-(4-(1,2,3,4-TETRAHYDRO-4,4-DIMETHYL-3-OXO-1-ISOQUINOLINYL)PHENYL)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for manufacturing advanced materials.

Mechanism of Action

The mechanism of action of ACETAMIDE,2-(BUTYLAMINO)-N-(4-(1,2,3,4-TETRAHYDRO-4,4-DIMETHYL-3-OXO-1-ISOQUINOLINYL)PHENYL)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • ACETAMIDE,2-(BUTYLAMINO)-N-(4-(1,2,3,4-TETRAHYDRO-3-OXO-1-ISOQUINOLINYL)PHENYL)
  • ACETAMIDE,2-(BUTYLAMINO)-N-(4-(1,2,3,4-TETRAHYDRO-4-METHYL-3-OXO-1-ISOQUINOLINYL)PHENYL)

Uniqueness

The uniqueness of ACETAMIDE,2-(BUTYLAMINO)-N-(4-(1,2,3,4-TETRAHYDRO-4,4-DIMETHYL-3-OXO-1-ISOQUINOLINYL)PHENYL)- lies in its specific structural features, such as the tetrahydroisoquinolinyl moiety with two methyl groups, which may confer unique biological or chemical properties compared to similar compounds.

Properties

CAS No.

54087-50-2

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

2-(butylamino)-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide

InChI

InChI=1S/C23H29N3O2/c1-4-5-14-24-15-20(27)25-17-12-10-16(11-13-17)21-18-8-6-7-9-19(18)23(2,3)22(28)26-21/h6-13,21,24H,4-5,14-15H2,1-3H3,(H,25,27)(H,26,28)

InChI Key

MGIRIOOCTAFDIA-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3C(C(=O)N2)(C)C

Origin of Product

United States

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